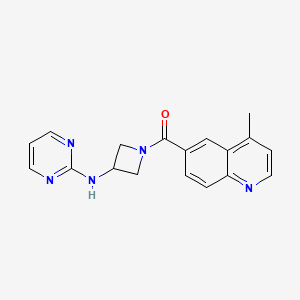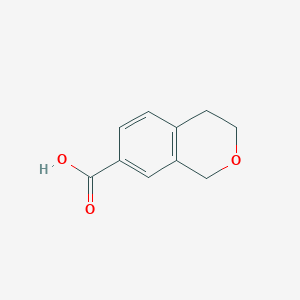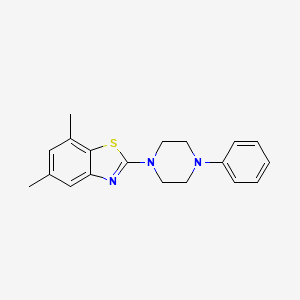![molecular formula C9H15NO3S2 B2458606 N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide CAS No. 1706011-05-3](/img/structure/B2458606.png)
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound features a methoxy group, a methylthiophene ring, and a methanesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide typically involves the reaction of 2-methoxy-5-methylthiophene with appropriate sulfonamide precursors. One common method includes the nucleophilic substitution reaction where the thiophene derivative reacts with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonamide group, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylthiophene: Shares the thiophene ring and methoxy group but lacks the sulfonamide moiety.
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)pyridine-3-sulfonamide: Similar structure with a pyridine ring instead of a methanesulfonamide group.
Uniqueness
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide is unique due to its combination of a methoxy group, a methylthiophene ring, and a methanesulfonamide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in scientific research .
Propriétés
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S2/c1-7-4-5-9(14-7)8(13-2)6-10-15(3,11)12/h4-5,8,10H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUGSNJAKIQUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2458524.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride](/img/structure/B2458529.png)
![3-[1-(2-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2458534.png)

![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)
![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2458541.png)

![tert-butyl 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}disulfanyl)azetidine-1-carboxylate](/img/structure/B2458544.png)
![3-Methyl-6-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2458545.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-hydroxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2458546.png)
